molecular formula C24H26N6O5 B2674776 1-(2-chlorophenyl)-5-pyridin-3-yl-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1251568-89-4

1-(2-chlorophenyl)-5-pyridin-3-yl-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2674776
CAS RN: 1251568-89-4
M. Wt: 478.509
InChI Key: XOSWRZIVPUBBPY-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,3-triazole, a pyridine ring, a benzyl group, and a trifluoromethyl group. Compounds with these groups are often involved in various biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through methods such as Cu(I) catalyzed [3 + 2] dipolar cycloaddition .


Molecular Structure Analysis

The compound contains a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

The trifluoromethyl group in the compound can participate in various reactions. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .


Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .

Scientific Research Applications

Synthesis and Antioxidant Properties

One research avenue involves the synthesis and evaluation of antioxidant properties of triazole derivatives. A study detailed the preparation of new triazole derivatives by treating 4-amino-3-(4-chlorophenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole with selected aldehydes. These compounds were screened for their antioxidant and antiradical activities, suggesting potential applications in the development of antioxidant agents (Bekircan et al., 2008).

Metal-Free Synthesis of Heterocycles

Another study explored the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This research highlights a novel approach to constructing heterocyclic structures, which could be relevant for synthesizing complex molecules like the one , emphasizing the utility in pharmaceutical synthesis and organic chemistry (Zheng et al., 2014).

Anticancer and Anti-inflammatory Applications

Research into pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents indicates the potential therapeutic applications of triazole and pyridine-containing compounds. This study synthesized a novel series of compounds with significant cytotoxic activities against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation and cancer (Rahmouni et al., 2016).

Molecular Docking and Screening for Antimicrobial Activity

Furthermore, the molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been investigated for antimicrobial and antioxidant activity. These compounds' structure-activity relationship (SAR) analysis revealed moderate to good binding energies, suggesting their potential as templates for designing new antimicrobial agents (Flefel et al., 2018).

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. Without specific information on this compound, it’s difficult to provide accurate safety and hazard information .

Future Directions

The development of new compounds with biological activity is a major area of research in medicinal chemistry. Compounds with structures similar to this one could potentially be explored for their biological activities .

properties

IUPAC Name

5-amino-1-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O5/c1-14-19(27-24(35-14)18-10-9-17(33-3)11-20(18)34-4)13-30-22(25)21(28-29-30)23(31)26-12-15-5-7-16(32-2)8-6-15/h5-11H,12-13,25H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSWRZIVPUBBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NCC4=CC=C(C=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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